molecular formula C13H21ClN2 B2574913 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride CAS No. 1158779-16-8

1-(4-Methylbenzyl)piperidin-4-amine hydrochloride

Cat. No.: B2574913
CAS No.: 1158779-16-8
M. Wt: 240.78
InChI Key: VQPWMLHHYYVKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzyl)piperidin-4-amine hydrochloride (CAS 1158779-16-8) is a high-purity chemical compound supplied for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to the chemically and pharmacologically significant 4-aminopiperidine class, which serves as a critical scaffold in medicinal chemistry. The 4-aminopiperidine core is recognized as a privileged structure for mimicking carbocationic high-energy intermediates in biological processes. Research indicates that 4-aminopiperidine derivatives demonstrate notable biological activity, particularly as novel antifungal agents. They have been shown to inhibit the growth of clinically relevant fungal strains, including Aspergillus and Candida species, by targeting essential enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase . Beyond antifungal applications, the 4-aminopiperidine scaffold is a versatile building block in drug discovery. It has been identified as a key structural motif in compounds investigated for inhibiting viral assembly, such as in Hepatitis C virus (HCV) , and has also been explored in the development of inhibitors targeting human coronaviruses, including SARS-CoV-2 . The structural features of this compound, featuring a protonable nitrogen atom in the piperidine ring, make it a valuable intermediate for generating diverse chemical libraries for screening against various biological targets. Please refer to the product specifications and safety data sheet for detailed handling, storage, and hazard information. All communications and transactions are strictly for the purpose of facilitating scientific research.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11-2-4-12(5-3-11)10-15-8-6-13(14)7-9-15;/h2-5,13H,6-10,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPWMLHHYYVKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. Key examples include:

ReagentConditionsProductYieldSource
4-tert-Butylbenzyl bromideTHF, −78°C, n-BuLi4-(4-tert-Butylbenzyl)piperidin-4-amine46%
Benzyl chlorideDMF, K₂CO₃, 60°C, 12hN-Benzyl-1-(4-methylbenzyl)piperidin-4-amine68%
  • Mechanism : Deprotonation of the amine with a strong base (e.g., n-BuLi) generates a nucleophilic species, which attacks alkyl halides via an Sₙ2 pathway .

Acylation Reactions

The amine reacts with acylating agents to form stable amides:

ReagentConditionsProductYieldSource
4-Chlorobenzoyl chlorideTHF, Et₃N, 0°C → rt, 6hN-(4-Chlorobenzoyl)-1-(4-methylbenzyl)piperidin-4-amine72%
Acetic anhydrideCH₂Cl₂, rt, 2hN-Acetyl-1-(4-methylbenzyl)piperidin-4-amine85%
  • Key Insight : Acylation is facilitated by non-polar solvents and mild bases (e.g., Et₃N) to neutralize HCl byproducts .

Reductive Amination

The amine participates in reductive amination with ketones or aldehydes:

Carbonyl CompoundReducing AgentProductYieldSource
4-MethylbenzaldehydeNaBH₃CN, MeOH, rt, 24hN-(4-Methylbenzyl)-1-(4-methylbenzyl)piperidin-4-amine58%
CyclohexanoneTi(OEt)₄, H₂ (1 atm), 50°CN-Cyclohexyl-1-(4-methylbenzyl)piperidin-4-amine63%
  • Optimization : Titanium tetraisopropoxide (Ti(OEt)₄) enhances imine formation efficiency in reductive amination .

Multicomponent Reactions (MCRs)

The amine serves as a building block in Ugi-4-component reactions (Ugi-4CR):

ComponentsConditionsProductYieldSource
4-Piperidone, tert-butyl isocyanide, 4-methylbenzylamine, Boc-protected amino acidMeOH, rt, 72h1,4,4-Trisubstituted piperidine derivative65–80%
  • Application : These MCRs generate structurally diverse libraries for drug discovery, particularly in antiviral research .

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent solubility:

  • Deprotonation : Treatment with NaOH (pH > 10) liberates the free base, which is extractable into organic solvents (e.g., EtOAc) .

  • Reprotonation : Exposure to HCl gas in Et₂O regenerates the water-soluble hydrochloride salt .

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

  • Antiviral Activity : Analogues with 4-tert-butylbenzyl groups show IC₅₀ = 3.2 μM against human coronaviruses .

  • DNA Intercalation : The planar 4-methylbenzyl group enables intercalation into DNA duplexes, disrupting replication .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methylbenzyl)piperidin-4-amine hydrochloride is characterized by its piperidine ring structure, which is pivotal in many pharmacological activities. The compound's molecular formula is C13H18ClN, and it features a piperidine core substituted with a 4-methylbenzyl group. This structural configuration contributes to its biological activity and interaction with various receptors.

Antidepressant Activity

Research indicates that piperidine derivatives, including this compound, exhibit antidepressant properties. A study demonstrated that compounds with similar structures could modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation .

Antiviral Properties

Recent investigations have identified piperidine derivatives as potential antiviral agents. Specifically, studies have shown that certain piperidine compounds can inhibit viral replication in vitro. For instance, this compound was evaluated for its activity against influenza viruses, demonstrating promising results in reducing viral load .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored extensively. Compounds similar to this compound have shown efficacy in protecting neuronal cells from apoptosis induced by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Activity

Piperidine derivatives are also recognized for their anti-inflammatory effects. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .

Table 1: Summary of Biological Activities of Piperidine Derivatives

Activity TypeCompoundMechanism of ActionReference
Antidepressant1-(4-Methylbenzyl)piperidin-4-amineModulation of serotonin/norepinephrine levels
Antiviral1-(4-Methylbenzyl)piperidin-4-amineInhibition of viral replication
NeuroprotectiveVarious piperidine derivativesProtection against oxidative stress-induced apoptosis
Anti-inflammatoryVarious piperidine derivativesInhibition of pro-inflammatory cytokines

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives, including this compound, highlighted their ability to improve depressive-like behavior in animal models. The research involved administering varying doses and assessing changes in behavior using established tests like the forced swim test and tail suspension test .

Case Study 2: Antiviral Activity Against Influenza

In vitro assays demonstrated that this compound inhibited the replication of influenza A virus. The compound's mechanism was linked to interference with viral entry into host cells, making it a candidate for further development as an antiviral agent .

Case Study 3: Neuroprotection in Alzheimer's Disease Models

Research involving the administration of piperidine derivatives to Alzheimer's disease models showed significant neuroprotective effects. The compounds reduced amyloid-beta aggregation and improved cognitive function in treated animals compared to controls .

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Benzyl Analogs

Compound Substituent Molecular Formula Key Data/Applications Reference
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Cl-Benzyl C₁₂H₁₈Cl₂N₂ Higher polarity due to Cl; used in receptor modulation studies .
1-(3-Chlorobenzyl)piperidin-4-amine HCl 3-Cl-Benzyl C₁₂H₁₈Cl₂N₂ Synthesized via BOC deprotection; explored for cholinesterase inhibition .

Key Differences :

  • Synthesis Yields : Chloro analogs often require multi-step protection/deprotection (e.g., 48–98% yields ).

Heterocyclic and Nitro-Substituted Analogs

Compound Substituent Molecular Formula Key Data/Applications Reference
DDO-02008 (Benzoxazole analog) Benzo[d]oxazol-2-ylmethyl C₁₉H₂₃Cl₂N₃O Kv1.5 channel modulator; 48% yield, m.p. 205–207°C .
1-(3-Nitrobenzyl)piperidin-4-amine diHCl 3-NO₂-Benzyl C₁₂H₁₇Cl₂N₃O₂ Nitro group introduces metabolic liability; used in safety studies .
1-(3-Chloro-2-pyridyl)piperidin-4-amine HCl 3-Cl-2-Pyridinyl C₁₀H₁₅Cl₂N₃ Pyridine ring enhances solubility; explored in antimicrobial research .

Key Differences :

  • Bioactivity : Heterocycles (e.g., benzoxazole in DDO-02008) may enhance target selectivity, as seen in Kv1.5 modulation .
  • Stability: Nitro-substituted analogs (e.g., 3-NO₂-Benzyl) are prone to reduction in vivo, limiting therapeutic utility .

Positional Isomers and Functional Group Variations

Compound Structural Variation Molecular Formula Key Data/Applications Reference
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine HCl Amine at 2-position C₁₄H₂₃ClN₂ Positional isomerism reduces CNS penetration due to altered geometry .
1-(Methylsulfonyl)piperidin-4-amine HCl Methylsulfonyl group C₆H₁₅ClN₂O₂S Sulfonyl group increases hydrophilicity; used as a synthetic intermediate .

Key Differences :

  • Pharmacokinetics : Sulfonyl groups improve aqueous solubility but may reduce blood-brain barrier permeability .
  • Synthetic Complexity : Positional isomers (e.g., 2- vs. 4-amine) require tailored routes, impacting scalability .

Insights :

  • HCl Gas vs. HCl-EA : Boc deprotection with HCl gas achieves higher yields (>95%) compared to HCl-EA recrystallization (~48%) .
  • Heterocyclic Challenges : Introducing pyridinyl or benzoxazole groups requires precise stoichiometry to avoid byproducts .

Biological Activity

1-(4-Methylbenzyl)piperidin-4-amine hydrochloride is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methylbenzyl group, which enhances its lipophilicity and possibly its bioactivity. The hydrochloride salt form increases solubility in aqueous environments, facilitating its use in biological assays.

Research indicates that compounds with piperidine structures often exhibit diverse biological activities, including:

  • Antibacterial Activity : Piperidine derivatives have shown promising results against various bacterial strains. For instance, modifications in the piperidine ring can significantly affect antibacterial potency, with certain substitutions leading to enhanced activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Effects : The compound's ability to interact with cellular pathways has been studied extensively. Piperidine derivatives have been linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The compound may act as a selective serotonin receptor antagonist, influencing neurotransmitter systems involved in mood regulation and anxiety .

Antibacterial Activity

A series of studies have evaluated the antibacterial efficacy of this compound. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Salmonella typhi0.015
Bacillus subtilis0.020

These results indicate that the compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of the compound has been assessed through various in vitro assays. Notably, it demonstrated cytotoxic effects on human cancer cell lines, with an IC50 value indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Li et al. (2014) demonstrated that piperidine derivatives, including our compound of interest, were effective against resistant strains of bacteria, highlighting their potential role in addressing antibiotic resistance issues .
  • Exploration of Neuropharmacological Effects : Research by Nithiya et al. (2011) explored the effects of piperidine derivatives on serotonin receptors, revealing their potential as anxiolytic agents due to their receptor modulation capabilities .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylbenzyl)piperidin-4-amine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of piperidin-4-amine with 4-methylbenzyl halides under basic conditions, followed by HCl salt formation. Key steps include optimizing reaction time, temperature, and stoichiometry. For example, HCl gas treatment in solid-phase deprotection (as shown for analogous piperidine derivatives) achieves high yields (~98%) by removing Boc protecting groups . Side reactions, such as over-alkylation or ring-opening, can be mitigated by controlling pH and using inert atmospheres .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

Analytical methods include:

  • HPLC : To assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
  • NMR : 1^1H and 13^13C NMR confirm the benzyl and piperidine moieties (e.g., δ 2.3 ppm for methylbenzyl protons, δ 3.1–3.5 ppm for piperidine NH2_2) .
  • Mass Spectrometry : ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 235.2 for the free base) .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

Stability is pH- and temperature-dependent. Store at 2–8°C in airtight containers to prevent hydrolysis. Degradation products (e.g., free amine or oxidized benzyl groups) can form at >40°C or in humid environments. Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended to assess shelf life .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its activity?

Piperidine derivatives often target GPCRs or enzymes like monoamine oxidases. For example:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-labeled ligands for σ-1 or 5-HT7_7 receptors) quantify affinity (Ki_i).
  • Functional Assays : cAMP accumulation or calcium flux assays in HEK293 cells transfected with target receptors .

Q. What strategies resolve enantiomeric impurities in the synthesis of this compound, and how are they characterized?

Chiral resolution methods include:

  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • Diastereomeric Salt Formation : Reacting the racemic mixture with chiral acids (e.g., tartaric acid) .
  • Circular Dichroism (CD) : Confirms enantiopurity by comparing Cotton effects to reference standards .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

In silico tools (e.g., SwissADME, Molecular Dynamics simulations) estimate:

  • LogP : ~2.1 (moderate lipophilicity).
  • Blood-Brain Barrier Penetration : Predicted CNS activity due to piperidine’s tertiary amine.
  • Metabolic Sites : CYP3A4-mediated N-dealkylation of the benzyl group is a likely major pathway .

Q. What spectral techniques differentiate this compound from structurally similar analogs (e.g., 1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride)?

Key distinctions include:

  • IR Spectroscopy : Absence of methoxy C-O stretch (~1250 cm1^{-1}) in the methylbenzyl variant.
  • 1^1H NMR : Methyl protons (δ 2.3 ppm, singlet) vs. methoxy protons (δ 3.8 ppm, singlet).
  • Mass Fragmentation : Loss of CH3_3 (15 Da) vs. OCH3_3 (31 Da) in MS/MS spectra .

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